Prop-1-en-2-yl 3-oxobutanoate
Description
General Context of Enolizable Esters in Organic Chemistry
Enolizable esters are a class of organic compounds that possess at least one hydrogen atom on the carbon adjacent to the ester's carbonyl group, known as the α-hydrogen. geeksforgeeks.org This structural feature allows them to undergo keto-enol tautomerism, a chemical equilibrium between a "keto" form (the traditional ester) and an "enol" form (an alkene with a hydroxyl group). wikipedia.org
The acidity of the α-hydrogen is a key characteristic of enolizable esters. masterorganicchemistry.com In the presence of a suitable base, the α-hydrogen can be removed to form a resonance-stabilized carbanion known as an enolate. geeksforgeeks.orgmasterorganicchemistry.com This enolate ion is a potent nucleophile, capable of forming new carbon-carbon bonds by reacting with various electrophiles. masterorganicchemistry.commasterorganicchemistry.com This reactivity is the foundation of many important organic reactions, including the Claisen condensation, where two ester molecules react to form a β-keto ester. geeksforgeeks.orgmasterorganicchemistry.com The stability of the resulting enolate is a crucial factor; for instance, β-dicarbonyl compounds, such as β-ketoesters, form particularly stable enolates due to the delocalization of the negative charge across two carbonyl groups. jove.com However, simple ester enolates are generally less stable than those derived from aldehydes and ketones. masterorganicchemistry.comjove.com
Structural Features and Chemical Significance of Unsaturated Esters
Unsaturated esters, particularly α,β-unsaturated esters, are versatile building blocks in organic synthesis. beilstein-journals.org Their chemical significance stems from the conjugated system of the carbon-carbon double bond and the carbonyl group of the ester. This conjugation creates reactive sites for both nucleophilic and electrophilic attack.
Key reactions involving α,β-unsaturated esters include:
Michael Addition : They act as excellent Michael acceptors, where nucleophiles add to the β-carbon of the double bond. sapub.orgresearchgate.net
Diels-Alder Reactions : They can function as dienophiles, reacting with conjugated dienes to form six-membered rings. sapub.org
Polymerization : The presence of the double bond allows them to act as monomers in polymerization reactions. sapub.orgresearchgate.net
Wittig Reaction : This reaction is a popular method for synthesizing α,β-unsaturated esters from aldehydes and phosphorus ylides. beilstein-journals.orgacs.org
Prop-1-en-2-yl 3-oxobutanoate is distinct in that the unsaturation is not in conjugation with the ester carbonyl but is part of the alcohol-derived portion of the molecule (the "enol ester" functionality). This structure makes it a valuable acetoacetylating agent. The related compound, isopropenyl acetate (B1210297), is used commercially as a precursor to acetylacetone (B45752) and to prepare other enol acetates. wikipedia.org
Overview of the Research Landscape for this compound and its Analogs
Research on this compound and its analogs, such as allyl acetoacetate (B1235776) atamanchemicals.com, isopropyl acetoacetate chemicalbook.comweimiaobio.com, and tert-butyl acetoacetate, highlights their utility as versatile intermediates in organic synthesis. These compounds serve as important precursors for creating more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comcymitquimica.com
A significant area of research involves the use of these esters as acetoacetylating agents . For example, they are used to introduce the acetoacetate functional group onto other molecules, such as polyols, to create functional polymers and resins for coatings. google.comresearchgate.net This is often achieved through transesterification reactions, where the alkoxy group of the acetoacetate ester is exchanged with an alcohol. researchgate.netresearchgate.net Tert-butyl acetoacetate is particularly effective for these transformations under mild conditions.
Analogs of this compound are frequently employed in multicomponent reactions to build complex heterocyclic structures. For instance, isopropyl acetoacetate is a key reactant in the Biginelli reaction to synthesize dihydropyrimidinones and in the Knoevenagel condensation to form unsaturated products. chemicalbook.comsigmaaldrich.comresearchgate.net Furthermore, enzymatic methods using lipases have been developed for the transesterification of acetoacetate esters, offering a green chemistry approach to synthesizing derivatives like monoacetoacetin. google.com
The molecule itself, this compound (also called allyl acetoacetate), is used as a reagent in organic synthesis for forming complex molecules and as an intermediate in the production of flavors and fragrances. atamanchemicals.com Its dual functionality allows it to participate in various condensation reactions to produce β-dicarbonyl compounds, which are crucial building blocks in the synthesis of natural products. atamanchemicals.com
Physicochemical Properties of Acetoacetate Esters
| Property | This compound (Allyl Acetoacetate) | Isopropyl Acetoacetate |
| CAS Number | 1118-84-9 matrix-fine-chemicals.com | 542-08-5 weimiaobio.com |
| Molecular Formula | C₇H₁₀O₃ matrix-fine-chemicals.com | C₇H₁₂O₃ |
| Molecular Weight | 142.15 g/mol matrix-fine-chemicals.com | 144.17 g/mol |
| Appearance | Clear colorless liquid atamanchemicals.com | Colourless Liquid chemicalbook.com |
| Boiling Point | 194-195 °C at 737 mmHg atamanchemicals.com | 95 °C at 52 hPa chemicalbook.com |
| Density | 1.037 g/mL at 25 °C atamanchemicals.com | 0.989 g/mL at 20 °C chemicalbook.com |
| Refractive Index | n20/D 1.439 atamanchemicals.com |
Structure
3D Structure
Properties
CAS No. |
93304-66-6 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
prop-1-en-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H10O3/c1-5(2)10-7(9)4-6(3)8/h1,4H2,2-3H3 |
InChI Key |
DYXMYVMKZYLWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC(=O)CC(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Prop 1 En 2 Yl 3 Oxobutanoate Analogs
Nucleophilic Reactivity at the Methylene (B1212753) Carbon
The methylene group (-CH2-) situated between the two carbonyl groups in the acetoacetate (B1235776) portion of the molecule is particularly acidic. shivajicollege.ac.in The electron-withdrawing nature of the adjacent carbonyls facilitates the removal of a proton by a base, generating a stabilized enolate anion. shivajicollege.ac.inpressbooks.pub This enolate is a potent nucleophile, readily participating in various carbon-carbon bond-forming reactions. shivajicollege.ac.in
The enolate derived from prop-1-en-2-yl 3-oxobutanoate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, known as Michael acceptors. masterorganicchemistry.comresearchgate.net This reaction, catalyzed by a base, involves the 1,4-addition of the nucleophilic enolate to the electrophilic alkene, forming a new carbon-carbon single bond. masterorganicchemistry.com The mechanism proceeds in three main steps: deprotonation of the acetoacetate to form the enolate, conjugate addition to the Michael acceptor, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
A variety of Michael acceptors can be employed, leading to a diverse range of adducts. The reaction is a fundamental tool for carbon chain extension and the synthesis of 1,5-dicarbonyl compounds or more complex structures. cdnsciencepub.com For instance, the reaction of acetoacetate esters with methyl vinyl ketone has been studied to understand the kinetics and yield of such transformations. cdnsciencepub.com Acetoacetates are also used in dual-curing systems where the first stage is a Michael addition. nih.gov
Table 1: Examples of Michael Addition Reactions with Acetoacetate Analogs
| Michael Donor | Michael Acceptor | Catalyst | Product | Ref |
|---|---|---|---|---|
| Ethyl Acetoacetate | Methyl Vinyl Ketone | Base | Ethyl 2-acetyl-5-oxohexanoate | cdnsciencepub.com |
| Ethyl Acetoacetate | Acrylonitrile | Base | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | cdnsciencepub.com |
| 2,4-Pentanedione | Methyl Vinyl Ketone | Base | 3-Acetyl-2,6-heptanedione | cdnsciencepub.com |
The active methylene group of this compound analogs is also central to various condensation reactions. These reactions typically involve the reaction of the enolate with an electrophilic carbonyl compound, such as an aldehyde or an ester.
One prominent example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like piperidine) to form a new carbon-carbon double bond. researchgate.netresearchgate.net For example, ethyl acetoacetate condenses with aromatic aldehydes like 4-methylbenzaldehyde (B123495) or 4-fluorobenzaldehyde (B137897) to yield substituted ethyl 2-benzylidene-3-oxobutanoate derivatives. researchgate.netresearchgate.net
Another key reaction is the Claisen condensation, which involves the reaction between two ester molecules. libretexts.org While this compound is itself a product reminiscent of a Claisen-type reaction, its enolate can further react with other esters in crossed Claisen condensations to generate more complex β-dicarbonyl compounds. libretexts.org These reactions are foundational for synthesizing various ketones and heterocyclic compounds. shivajicollege.ac.inpressbooks.pub
Table 2: Knoevenagel Condensation of Ethyl Acetoacetate with Aldehydes
| Aldehyde | Catalyst System | Product | Ref |
|---|---|---|---|
| 4-Methylbenzaldehyde | Piperidine (B6355638) / Trifluoroacetic Acid | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | researchgate.net |
| 4-Fluorobenzaldehyde | Piperidine / Trifluoroacetic Acid | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | researchgate.net |
| Various Aromatic Aldehydes | Morpholine / Acetic Acid | Ethyl 2-chloroacetyl-3-arylpropenoates* | researchgate.net |
*Using ethyl 4-chloro-3-oxobutanoate as the active methylene compound.
Reactivity of the Unsaturated (Isopropenyl) Moiety
The isopropenyl group provides a second site of reactivity within the molecule, primarily through its carbon-carbon double bond. This unsaturation allows for participation in addition reactions, most notably radical polymerization, and various cyclization pathways. researchgate.net
The double bond in the isopropenyl group can be utilized for free radical polymerization to create polymers with pendant acetoacetate functionalities. researchgate.netresearchgate.net These functional polymers are valuable in coatings and adhesives. google.com Typically, the polymerization is carried out with other vinyl monomers, such as acrylates, in an emulsion or solution process. researchgate.netgoogle.com
Studies on the polymerization of isopropenyl acetate (B1210297) (IPA), a close analog, have shown that it can be copolymerized with monomers like butyl acrylate (B77674) and methyl methacrylate (B99206) via seeded emulsion polymerization. researchgate.net However, research indicates that IPA has lower reactivity compared to these comonomers, leading to decreased conversion rates as its proportion in the formulation increases. researchgate.net This lower reactivity can be attributed to the stability of the monomer free radical. researchgate.net More advanced techniques like Atom Transfer Radical Polymerization (ATRP) have been optimized for monomers containing the isopropenyl group, such as 2-isopropenyl-2-oxazoline, allowing for the synthesis of well-defined polymers. acs.org
Table 3: Radical Polymerization of Isopropenyl Monomers
| Monomer System | Polymerization Method | Key Findings | Ref |
|---|---|---|---|
| Isopropenyl Acetate (IPA) / Butyl Acrylate / Methyl Methacrylate | Seeded Emulsion Polymerization | Lower conversion with increasing IPA content due to lower reactivity. | researchgate.net |
| 2-Isopropenyl-2-oxazoline (IPOx) | Atom Transfer Radical Polymerization (ATRP) | Optimized conditions yield polymers with controlled molar mass and narrow dispersity. | acs.org |
The dual functionality of this compound allows it to undergo cyclization reactions. A notable example is the acid-catalyzed intramolecular cyclization of isopropenyl acetoacetate to form 2,2,6-trimethyl-4H-1,3-dioxin-4-one. lookchem.com This reaction highlights the interplay between the enol ester and the keto group and is considered a key mechanistic pathway in the reaction between diketene (B1670635) and acetone. lookchem.com
Furthermore, the unsaturated moiety can participate in transition metal-catalyzed cyclizations. While direct examples with this compound are specific, the broader field shows that unsaturated systems can undergo efficient cyclization. For instance, PtCl2 catalyzes the intramolecular cyclization of substituted aryl alkynes to form indenes. pku.edu.cn These catalyzed processes often proceed under mild conditions where thermal reactions fail, offering a powerful tool for constructing cyclic frameworks. williams.edu
Table 4: Cyclization Involving Isopropenyl Acetoacetate
| Reactant | Conditions | Product | Reaction Type | Ref |
|---|---|---|---|---|
| Isopropenyl Acetoacetate | Acid catalyst (e.g., p-TsOH) | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Intramolecular Cyclization | lookchem.com |
Intramolecular Rearrangements and Cycloadditions
The sophisticated structure of this compound analogs makes them suitable substrates for complex intramolecular rearrangements and cycloaddition reactions, leading to the formation of intricate molecular architectures.
One powerful transformation is the rhodium(II)-catalyzed reaction of related α-diazo-β-ketoesters. This process initiates an intramolecular oxonium ylide formation, which then undergoes a lookchem.comacs.org sigmatropic rearrangement. acs.orgacs.org This tandem sequence has been used to create adjacent quaternary stereocenters with high selectivity, providing a concise route to complex natural products like hyperolactone C. acs.orgacs.org
In addition to rearrangements, the diene-like character that can be present in analogs allows for intramolecular [4+2] cycloadditions (Diels-Alder reactions). Transition metal catalysis can facilitate these cycloadditions even for substrates that are unreactive under thermal conditions. williams.edu These catalyzed reactions are exempt from the strict electronic requirements of the concerted thermal Diels-Alder process, expanding their synthetic utility. williams.edu Other pathways, such as intramolecular ene reactions involving nitroso compounds, also showcase the versatility of such functionalized substrates in forming cyclic products. core.ac.uk
Table 5: Intramolecular Rearrangements and Cycloadditions of Acetoacetate Analogs
| Substrate Type | Catalyst/Conditions | Transformation | Resulting Structure | Ref |
|---|---|---|---|---|
| α-Diazo-β-ketoester with cyclic unsaturated acetal (B89532) | Rh₂(OAc)₄ | Oxonium Ylide Formation– lookchem.comacs.org Sigmatropic Rearrangement | Bicyclic Acetal / Spirofuranone | acs.orgacs.org |
| Dienyne | Ni(COD)₂ | [4+2] Cycloaddition | Fused Bicyclic System | williams.edu |
Oxonium Ylide Formation–acs.orgacs.orgSigmatropic Rearrangements
A notable reaction pathway observed in analogs of this compound, specifically in α-diazo-β-ketoesters that feature a γ-cyclic unsaturated acetal, involves a tandem sequence of oxonium ylide formation and a acs.orgacs.org sigmatropic rearrangement. acs.orgnih.gov This process is typically catalyzed by rhodium(II) complexes, such as Rh₂(OAc)₄ or the more effective Rh₂(tfa)₄ (tfa = trifluoroacetate). acs.orgacs.org
The reaction proceeds through the formation of a rhodium carbene from the diazocarbonyl compound. This intermediate then reacts with an oxygen atom of the cyclic unsaturated acetal moiety to generate a transient oxonium ylide. This ylide subsequently undergoes a concerted, pericyclic acs.orgacs.org sigmatropic rearrangement. nih.govox.ac.uk This rearrangement is highly stereoselective, enabling the construction of adjacent quaternary stereocenters with precise control over the relative stereochemistry. acs.orgfigshare.com
In one studied example, this methodology was applied to the formal synthesis of hyperolactone C. acs.orgnih.gov The use of an unsymmetrical monomethylated cyclic unsaturated acetal demonstrated high selectivity in the ylide formation and rearrangement step, distinguishing between two subtly different acetal oxygen atoms. nih.govfigshare.com The entire sequence, often followed by an acid-catalyzed elimination and lactonization, provides an efficient route to complex molecular architectures like 1,7-dioxaspiro[4.4]non-2-ene-4,6-diones. acs.orgacs.org
Table 1: Key Features of Oxonium Ylide– acs.orgacs.org Sigmatropic Rearrangement in Analogs
| Feature | Description | Source(s) |
| Reactant Substrate | α-diazo-β-ketoesters with γ-cyclic unsaturated acetal substitution. | acs.orgnih.gov |
| Catalyst | Rhodium(II) complexes, e.g., Rh₂(tfa)₄. | acs.org |
| Key Intermediates | Rhodium carbene, Oxonium ylide. | acs.orgnih.gov |
| Core Transformation | acs.orgacs.org Sigmatropic rearrangement of the oxonium ylide. | nih.govox.ac.uk |
| Stereochemical Outcome | Creation of adjacent quaternary stereocenters with high control. | figshare.com |
| Application | Formal synthesis of natural products like hyperolactone C. | nih.gov |
Tail-to-Head Cyclizations
Tail-to-head cyclizations are fundamental transformations in the biosynthesis of terpenes, where linear, achiral precursors are converted into complex cyclic structures. researchgate.netnih.gov This type of reaction, initiated at the "tail" of a molecule and propagating toward the "head," is analogous to potential cyclization pathways for acyclic analogs of this compound. researchgate.net These reactions are often triggered by the formation of a carbocation, which then engages in a cascade of intramolecular additions to double bonds. nih.gov
In nature, these complex cyclizations are catalyzed by enzymes known as terpenoid cyclases, which precisely control the folding of the acyclic substrate to yield specific products with multiple stereocenters. nih.govwiley.com Non-enzymatic approaches have been developed to mimic this reactivity. For instance, self-assembled supramolecular structures, like resorcin figshare.comarene capsules, can act as catalysts, providing a confined environment that facilitates selective tail-to-head cyclizations of terpene precursors. wiley.com
A major challenge in non-enzymatic tail-to-head cyclizations is controlling the highly reactive carbocationic intermediates to prevent premature termination through undesired elimination or substitution reactions. researchgate.net Nevertheless, this strategy has been successfully applied to create diverse and novel terpenoid skeletons from modified acyclic substrates that are not tolerated by natural enzymes. wiley.com
Table 2: Comparison of Enzymatic and Non-Enzymatic Tail-to-Head Cyclizations
| Aspect | Enzymatic Cyclization (Terpenoid Cyclases) | Non-Enzymatic Cyclization (e.g., Supramolecular Capsules) | Source(s) |
| Catalyst | Terpenoid synthase enzymes. | Man-made binding pockets, e.g., resorcin figshare.comarene capsules. | nih.govwiley.com |
| Substrate Scope | Generally restricted to natural, highly conserved linear precursors. | Tolerates heavily modified substrates with unnatural substituents. | wiley.com |
| Reaction Control | Precise control over substrate folding and carbocation cascade. | Relies on the confined environment of the capsule to guide cyclization. | nih.govwiley.com |
| Product Diversity | Produces the vast array of natural terpenoid structures. | Enables access to novel skeletons not found in nature. | wiley.com |
| Initiation | Typically involves ionization of an allylic diphosphate (B83284) ester. | Often initiated by an acid catalyst to generate a carbocation. | nih.gov |
Coordination Chemistry: Ligand Formation with Metal Centers
The this compound structure contains a β-dicarbonyl moiety, which is well-known for its ability to act as a versatile ligand in coordination chemistry. wikipedia.org Through keto-enol tautomerism, the molecule can form an enolate anion, analogous to the acetylacetonate (B107027) (acac) anion, which is a classic bidentate ligand. wikipedia.org This enolate can chelate to a metal center through its two oxygen atoms, forming a stable six-membered ring. wikipedia.orgnih.gov
The formation of these metal complexes, known as metal acetylacetonates, is a cornerstone of coordination chemistry. wikipedia.orgorientjchem.org The synthesis typically involves reacting a metal salt with the β-dicarbonyl compound, often in the presence of a base to facilitate deprotonation and drive the equilibrium toward the complex. wikipedia.org The resulting complexes, with general formulas like M(acac)₂ and M(acac)₃, are often soluble in organic solvents and are used as catalysts and reagents. wikipedia.org
The specific properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by the nature of the metal ion and the substituents on the ligand framework. orientjchem.orgresearchgate.net For example, rhodium(I) complexes have been synthesized with related ligand architectures, demonstrating how the ligand can adapt its coordination mode (e.g., from bidentate to tridentate) in response to changes in the metal's coordination sphere. rsc.org
Theoretical and Experimental Mechanistic Studies
The mechanisms of reactions involving acetoacetate analogs and enol esters are frequently investigated using a combination of theoretical and experimental methods, such as Density Functional Theory (DFT) calculations and in situ Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org
DFT calculations are a powerful tool for analyzing the conformational landscape and tautomeric equilibria of β-dicarbonyl compounds. researchgate.net For instance, studies on benzyl (B1604629) acetoacetate have used DFT to identify numerous stable conformers of both the keto and enol forms, and to calculate the Gibbs energies for the keto-enol tautomerization. researchgate.net Such calculations can also estimate properties like intramolecular hydrogen bond strength, which influences the relative stability of tautomers. researchgate.net
Experimentally, NMR spectroscopy is invaluable for monitoring reactions in real-time. In situ NMR can track the extent of deuteration at the α-methylene carbon when β-dicarbonyl compounds are dissolved in deuterated solvents, providing kinetic data on the keto-enol tautomerism. researchgate.net This technique has been used to distinguish between steady-state and non-steady-state kinetics in the deuterium (B1214612) exchange of acetylacetone (B45752) and ethyl acetoacetate. researchgate.net Furthermore, advanced NMR techniques are employed to study the dynamic behavior of metal complexes in solution, revealing how ligands interact with the metal center. rsc.org These combined approaches provide a detailed picture of reaction pathways, intermediate species, and the energetic factors that govern chemical transformations. jst.go.jp
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
The reactivity of Prop-1-en-2-yl 3-oxobutanoate makes it a highly valued intermediate in the production of a wide array of commercially important chemicals. atamanchemicals.com Its structure serves as a foundational component for constructing more complex molecular architectures.
Synthesis of Complex Organic Molecules
As a chemical intermediate, this compound is a fundamental building block for producing complex molecules. atamanchemicals.com Its dicarbonyl moiety allows for a variety of classic organic reactions, including alkylations, acylations, and condensations, which are essential steps in multi-step syntheses. This reactivity is harnessed in the production of fine chemicals and active ingredients for the pharmaceutical and agrochemical industries. atamanchemicals.comatamanchemicals.com For instance, the core structure is integral to the biosynthesis of tropinone, a key intermediate for tropane alkaloids, which involves the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, a related oxobutanoate structure. d-nb.info
Precursors for Heterocyclic Compound Synthesis
The 1,3-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. This is a cornerstone of medicinal chemistry, as heterocyclic motifs are prevalent in a vast number of natural products and pharmaceutical drugs. nih.govnih.gov
Pyrazoles : The most classic synthesis of pyrazoles, known as the Knorr synthesis, involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.org this compound, as a β-keto ester, can react with hydrazines to form pyrazole derivatives, which are core structures in drugs like celecoxib. nih.govresearchgate.net Multicomponent reactions that generate the 1,3-dicarbonyl intermediate in situ are often employed to produce a wide array of substituted pyrazoles. beilstein-journals.org
Thiazoles : The thiazole ring is another critical heterocycle found in many bioactive natural products and synthetic drugs, including antimicrobials and anti-inflammatory agents. nih.gov Syntheses of the thiazole nucleus often utilize precursors containing enone or keto functionalities. nih.govnih.gov For example, the Hantzsch thiazole synthesis and its variations can involve the reaction of α-haloketones (which can be derived from β-keto esters) with thioamides. The enone-like character of this compound allows it to participate in cyclization reactions to form the thiazole ring system. nih.gov
Indoles : Indoles are privileged scaffolds in drug discovery, present in numerous pharmacologically active compounds. nih.govnih.gov While there are many synthetic routes, some methods involve the construction of the indole ring from precursors that can be derived from β-keto esters. These intermediates can be used to build the pyrrole ring portion of the indole system through reactions like the Fischer indole synthesis, which utilizes ketones and arylhydrazines. rsc.org
| Heterocycle | General Synthetic Precursor |
| Pyrazoles | 1,3-Dicarbonyl compounds (β-keto esters) |
| Thiazoles | Enones, γ-bromoenones, epoxy-ketones |
| Indoles | Ketones, α-iminoketones |
Polymer Chemistry and Materials Science
In the realm of materials science, the allyl group of this compound provides a site for polymerization and cross-linking, enabling its use in the creation of functional polymers and resins. atamanchemicals.comatamanchemicals.com
Monomer and Comonomer in Polymerization Processes
This compound functions as a monomer or comonomer in polymerization reactions to create specialty polymers and copolymers. atamanchemicals.comatamanchemicals.com Its inclusion in a polymer backbone imparts specific properties related to the acetoacetate (B1235776) group, such as improved adhesion and the potential for post-polymerization modification. A structurally related compound, 2-(acetoacetoxy)ethyl methacrylate (B99206) (AAEM), is widely used as a monomer in the production of polymers for adhesives and coatings, highlighting the utility of the acetoacetate functional group in polymer chemistry. nih.gov The polymers created can offer enhanced flexibility, durability, and chemical resistance. atamanchemicals.com
Cross-linking Agent Applications
The compound is utilized as a cross-linking agent, particularly for polyvinyl chloride (PVC) plastics and thermosetting polymers. atamanchemicals.comatamanchemicals.com Cross-linking is a critical process that improves the mechanical properties and thermal stability of polymers by forming a three-dimensional network. lboro.ac.uk In the case of PVC, polyfunctional monomers are introduced to create cross-links, often initiated by peroxides or radiation, which enhances the material's performance at elevated temperatures. lboro.ac.uk The use of this compound in this capacity leads to materials with improved durability and heat resistance. atamanchemicals.com
Formulation of Resins and Other Industrial Materials
This compound is also a component in the formulation of various resins and other industrial materials. atamanchemicals.com Its reactivity allows it to be incorporated into unsaturated polyester resin systems, where it can influence curing characteristics and the final properties of the cured product. googleapis.com The formulation of such resins is a complex process where various monomers, cross-linkers, and additives are combined to achieve desired performance metrics for applications ranging from coatings to composites. google.com
Research into Agrochemical Intermediates (e.g., pesticides and herbicides)
Detailed research specifically outlining the role of this compound as an intermediate in the synthesis of pesticides and herbicides is limited in publicly available scientific literature. While related acetoacetate esters are known to be versatile building blocks in the synthesis of various agrochemicals, specific pathways and reaction schemes involving this compound are not well-documented. Further research is needed to fully elucidate its potential in this area.
Research into Pharmaceutical Intermediates (e.g., antibiotics and anti-inflammatory agents)
Similarly, comprehensive studies detailing the application of this compound as a key intermediate in the synthesis of antibiotics and anti-inflammatory agents are not readily found in the current body of scientific research. The synthesis of complex pharmaceutical molecules often utilizes a wide array of starting materials and intermediates; however, the specific contribution of this compound in these synthetic routes is not extensively reported.
Potential in Enzyme Inhibition Studies
The potential of this compound in enzyme inhibition studies is an area that warrants further investigation. While the broader class of acetoacetates has been studied for their effects on various enzymes, specific inhibitory activities of this compound, including the types of enzymes inhibited, the mechanism of inhibition, and the corresponding inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are not well-documented in published research.
| Enzyme Target | Type of Inhibition | IC₅₀ / Kᵢ Value |
| Data Not Available | Data Not Available | Data Not Available |
| Table 1: Enzyme Inhibition Data for this compound. Currently, there is a lack of specific data on the enzyme inhibitory properties of this compound in the public domain. |
Investigations for Pigment Production
| Pigment Type | Synthetic Pathway | Resulting Color |
| Data Not Available | Data Not Available | Data Not Available |
| Table 2: Pigment Production Research Involving this compound. Specific research findings on the application of this compound in pigment synthesis are not currently available. |
Computational Chemistry and Theoretical Studies for Prop 1 En 2 Yl 3 Oxobutanoate and Analogous Compounds
Molecular Structure and Conformation Analysis (e.g., using DFT calculations)
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and the relative energies of different conformations. For acetoacetate (B1235776) esters, the presence of multiple rotatable bonds around the ester and ketone functional groups leads to a complex potential energy surface with several possible conformers.
Theoretical studies on analogous β-keto esters, such as methyl acetoacetate, have revealed a preference for planar conformations stabilized by intramolecular hydrogen bonding between the enol hydroxyl group and the keto oxygen atom. The enol form is often found to be more stable than the keto form in the gas phase due to this stabilizing interaction. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles for these conformers, providing a detailed three-dimensional picture of the molecule.
For Prop-1-en-2-yl 3-oxobutanoate, a conformational analysis would involve rotating the bonds connecting the isopropenyl group to the ester oxygen and the bond between the α-carbon and the carbonyl group of the acetoacetate moiety. By calculating the energy of each resulting conformation, a potential energy surface can be mapped out, identifying the global minimum energy structure and other low-energy conformers. This information is crucial for understanding the compound's physical properties and its behavior in chemical reactions.
| Parameter | Typical Calculated Value (Angstroms/Degrees) |
| C=O (ketone) bond length | ~1.23 Å |
| C=O (ester) bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.34 Å |
| C=C (isopropenyl) bond length | ~1.33 Å |
| O-C-C=O dihedral angle | Varies with conformation |
Note: The table above presents typical bond lengths for acetoacetate and vinyl ester functionalities based on general DFT calculations on similar molecules. Specific values for this compound would require a dedicated computational study.
Reaction Mechanism Prediction and Validation (e.g., DFT calculations of transition states)
DFT calculations are invaluable for elucidating reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and, crucially, transition states. The acetoacetic ester synthesis, a classic organic reaction, involves the alkylation of the α-carbon of an acetoacetate ester. rsc.org Computational studies can model the deprotonation of the α-carbon to form an enolate, followed by its nucleophilic attack on an alkyl halide.
By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. Furthermore, DFT can be used to explore the regioselectivity and stereoselectivity of reactions involving this compound. For example, in addition reactions to the isopropenyl double bond, calculations can predict whether the attack is more likely to occur at the terminal or internal carbon atom by comparing the activation energies of the corresponding transition states.
For analogous reactions, such as the synthesis of vinyl acetate (B1210297), DFT studies have been instrumental in distinguishing between different proposed mechanisms. rsc.org These studies calculate the energy profiles of various pathways, providing strong evidence for the most plausible reaction route.
| Reaction Step | Calculated Parameter | Significance |
| Deprotonation | Acidity of α-proton (pKa) | Determines ease of enolate formation |
| Nucleophilic Attack | Transition state energy | Identifies the rate-determining step |
| Product Formation | Reaction energy (ΔE) | Indicates thermodynamic favorability |
Note: This table illustrates the types of parameters that can be calculated using DFT to analyze a reaction mechanism. Specific values would be contingent on the particular reaction being studied.
Electronic Structure Analysis and Chemical Activity Modeling
The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about the electronic properties of this compound. Key parameters that can be determined include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles.
| Electronic Property | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | E_HOMO | Relates to ionization potential and nucleophilicity |
| LUMO Energy | E_LUMO | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Indicator of chemical reactivity and stability |
| Dipole Moment | μ | Measure of the overall polarity of the molecule |
Note: The values in this table are conceptual. Actual calculated values would be in units such as electron volts (eV) or Hartrees for energies and Debye for the dipole moment.
Spectroscopic Property Prediction and Interpretation (e.g., IR, UV-Vis, NMR)
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the peaks in the experimental spectrum to specific functional groups and types of molecular motion (e.g., stretching, bending). For this compound, characteristic peaks for the C=O (ketone and ester) and C=C stretching vibrations would be predicted.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The calculations provide the excitation energies and oscillator strengths for these transitions, which can be correlated with the λ_max values observed in an experimental UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are performed by determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared to experimental data to aid in the assignment of signals in ¹H and ¹³C NMR spectra, which is a powerful tool for structure elucidation.
| Spectroscopic Technique | Predicted Parameter | Corresponding Experimental Data |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Absorption Bands |
| UV-Visible (UV-Vis) | Excitation Energies (nm) | λ_max |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | Signal Positions |
Note: This table shows the correlation between computationally predicted parameters and experimental spectroscopic data.
Advanced Analytical Techniques for Characterization of Prop 1 En 2 Yl 3 Oxobutanoate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For Prop-1-en-2-yl 3-oxobutanoate, NMR is particularly crucial for analyzing its most prominent chemical feature: keto-enol tautomerism. The molecule exists as a dynamic equilibrium between its keto and enol forms, and NMR spectroscopy is unique in its ability to observe and quantify both species simultaneously in solution, as the timescale of the NMR experiment is slow enough to detect both tautomers. encyclopedia.pubthermofisher.com
Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum will display distinct sets of signals corresponding to the keto and the enol tautomers.
The keto form contains three distinct proton environments:
A singlet for the terminal acetyl (CH₃) group protons.
A singlet for the active methylene (B1212753) (CH₂) group protons, situated between the two carbonyl groups.
Signals for the isopropenyl group: a singlet for the methyl (CH₃) protons and two signals for the terminal vinylic (=CH₂) protons.
The enol form is stabilized by intramolecular hydrogen bonding and conjugation. missouri.edu Its ¹H NMR spectrum would show:
A singlet for the acetyl (CH₃) group protons.
A singlet for the vinylic proton (=CH-).
A downfield signal for the enolic hydroxyl (-OH) proton, often broadened due to hydrogen exchange.
Signals for the isopropenyl group, which will be in a different chemical environment compared to the keto form.
By integrating the signal areas corresponding to unique protons of the keto and enol forms, one can determine the relative concentration of each tautomer and calculate the equilibrium constant (Keq) for the tautomerization process. thermofisher.com This equilibrium is known to be highly dependent on the solvent used. missouri.edu
Table 1: Expected ¹H NMR Chemical Shifts for this compound Tautomers This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present. Actual values may vary based on solvent and experimental conditions.
| Assignment (Keto Form) | Expected δ (ppm) | Multiplicity | Integration |
| Acetyl CH₃ | 2.1 - 2.3 | Singlet | 3H |
| Methylene CH₂ | 3.4 - 3.6 | Singlet | 2H |
| Isopropenyl CH₃ | 1.9 - 2.1 | Singlet | 3H |
| Isopropenyl =CH₂ | 4.5 - 4.8 | Two Singlets | 1H, 1H |
| Assignment (Enol Form) | Expected δ (ppm) | Multiplicity | Integration |
| Acetyl CH₃ | 1.9 - 2.1 | Singlet | 3H |
| Vinylic =CH | 5.0 - 5.2 | Singlet | 1H |
| Isopropenyl CH₃ | 1.8 - 2.0 | Singlet | 3H |
| Isopropenyl =CH₂ | 4.4 - 4.7 | Two Singlets | 1H, 1H |
| Enolic OH | 12.0 - 15.0 | Broad Singlet | 1H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. As with ¹H NMR, the spectrum of this compound will show separate signals for the carbons of the keto and enol tautomers. libretexts.org
For the keto form , distinct signals are expected for all seven carbon atoms:
Two signals in the downfield region (165-205 ppm) corresponding to the ester and ketone carbonyl carbons. libretexts.org
Signals for the four sp² carbons of the isopropenyl group.
Signals for the sp³ hybridized methylene carbon and the two methyl carbons.
For the enol form , the carbon signals will reflect its different electronic structure:
A signal for the ester carbonyl carbon.
Signals for the sp² carbons of the C=C double bond of the enol.
Signals for the sp² carbons of the isopropenyl group.
Signals for the two methyl carbons.
Broadband proton-decoupled ¹³C NMR spectra simplify the analysis by showing each unique carbon as a singlet. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, and CH carbons.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Tautomers This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present. Actual values may vary.
| Assignment (Keto Form) | Expected δ (ppm) |
| Ketone C=O | 200 - 205 |
| Ester C=O | 165 - 170 |
| Isopropenyl C=CH₂ | 140 - 145 |
| Isopropenyl =CH₂ | 95 - 100 |
| Methylene CH₂ | 50 - 55 |
| Acetyl CH₃ | 29 - 31 |
| Isopropenyl CH₃ | 20 - 23 |
| Assignment (Enol Form) | Expected δ (ppm) |
| Ester C=O | 168 - 172 |
| Enol C-O | 155 - 160 |
| Isopropenyl C=CH₂ | 140 - 145 |
| Enol =CH | 98 - 102 |
| Isopropenyl =CH₂ | 95 - 100 |
| Acetyl CH₃ | 24 - 26 |
| Isopropenyl CH₃ | 20 - 23 |
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. By acquiring a series of spectra at specific time intervals, researchers can track the consumption of reactants and the formation of products and intermediates. This method provides valuable kinetic data and mechanistic insights without the need to isolate components from the reaction mixture. For this compound, in situ NMR could be used to monitor its synthesis, for example, by the transesterification of ethyl acetoacetate (B1235776), or to follow its participation in subsequent reactions, such as alkylations or cyclizations.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile compounds like this compound. coresta.org In a typical GC-MS analysis, the compound is first injected into the GC, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase.
Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a chemical "fingerprint." The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural clues. For this compound, characteristic fragments would likely arise from the cleavage of the ester bond and other weak points in the structure. The resulting spectrum can be compared against spectral libraries for positive identification. researchgate.net
Table 3: Plausible Mass Fragments in the EI-MS of this compound (C₇H₁₀O₃, MW = 142.15)
| m/z | Plausible Fragment Identity | Formula |
| 142 | Molecular Ion [M]⁺ | [C₇H₁₀O₃]⁺ |
| 127 | [M - CH₃]⁺ | [C₆H₇O₃]⁺ |
| 99 | [M - CH₃CO]⁺ | [C₅H₇O₂]⁺ |
| 85 | [CH₃COCH₂CO]⁺ | [C₄H₅O₂]⁺ |
| 43 | Acetyl Cation [CH₃CO]⁺ (Often Base Peak) | [C₂H₃O]⁺ |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's elemental formula. mdpi.com While conventional MS can confirm the nominal molecular weight (142 Da for this compound), HRMS can provide its exact mass.
The theoretical exact mass of this compound (C₇H₁₀O₃) is 142.06299 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition as C₇H₁₀O₃, distinguishing it from any other potential isomers or compounds that have the same nominal mass but a different elemental formula (e.g., C₈H₁₄O₂ has a nominal mass of 142 but an exact mass of 142.10003 Da). This makes HRMS a definitive tool for confirming the identity of newly synthesized compounds or for identifying unknown reaction products.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis
Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for the analysis of complex mixtures containing this compound and its reaction products. nih.govresearchgate.net The high resolving power of UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), allows for rapid and highly efficient separations of components in a mixture. nih.gov This is particularly advantageous when analyzing reaction streams that may contain starting materials, intermediates, byproducts, and isomers.
The coupling of UHPLC to a tandem mass spectrometer (MS/MS) provides exceptional sensitivity and selectivity. springernature.com After chromatographic separation, molecules are ionized, commonly using electrospray ionization (ESI), and the resulting ions are separated by the first mass analyzer based on their mass-to-charge ratio (m/z). These parent ions can then be subjected to collision-induced dissociation to generate characteristic fragment ions, which are analyzed by a second mass analyzer. researchgate.net This MS/MS capability allows for unambiguous identification and quantification of target compounds, even at trace levels within a complex matrix. nih.gov For instance, in the analysis of related ketone bodies like acetoacetate, UHPLC-MS/MS has been employed for rapid and specific quantification in biological matrices, demonstrating its utility for challenging analytes. springernature.comdocumentsdelivered.com The method's high specificity can distinguish between structural isomers, a common challenge in the analysis of reaction products. springernature.com
A typical UHPLC-MS/MS method for analyzing mixtures containing β-keto esters would involve a reverse-phase column and a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. sielc.comrsc.org
Chromatographic Separations
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative determination. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity and performing quantitative analysis of esters like this compound. sielc.com The analysis is typically performed using a reverse-phase (RP) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. sielc.comsielc.com
For the analysis of acetoacetate esters, a common mobile phase consists of a mixture of water and acetonitrile or methanol. sielc.comsielc.com Method development may involve adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation of the main compound from any impurities. Detection is often accomplished using an ultraviolet (UV) detector, as the carbonyl groups in the molecule provide sufficient chromophores. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. sielc.com A post-column derivatization technique has also been developed for the specific determination of acetoacetate, where a color-developing reagent is used to enable detection at a specific wavelength (645 nm). nih.gov
The following table outlines typical conditions for an HPLC analysis:
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water Gradient |
| Detector | UV at 215 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| This table presents a generalized set of parameters and may require optimization for specific applications. rsc.org |
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound and similar esters can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.commdpi.com The choice of column is critical, with low-polarity capillary columns being commonly used due to their high thermal stability. researchgate.net
A significant challenge in the GC analysis of acetoacetic acid esters is their potential for thermal decomposition in the high-temperature environment of the GC inlet. chromforum.org To mitigate this, specialized injection techniques are recommended. Using a programmable temperature vaporizer (PTV) inlet allows for the introduction of the sample at a lower initial temperature, followed by rapid heating, which minimizes the time the analyte spends at high temperatures and thus reduces degradation. nih.gov Cold on-column injection is another effective technique where the sample is introduced directly onto the column at a low temperature. chromforum.org It is also advisable to keep injector and detector temperatures as low as possible, using carrier gas flow rather than excessive heat to achieve volatilization. chromforum.org
Typical GC conditions for a related compound, isopropyl acetate (B1210297), are detailed in the table below:
| Parameter | Condition |
| Column | Capillary column (e.g., Rtx-1® or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless or Cold On-Column |
| Injector Temperature | Programmed, e.g., 120-200 °C |
| Oven Program | Temperature gradient (e.g., 100 °C for 2 min, then ramp 10 °C/min to 300 °C) |
| Detector | FID or MS |
| This table presents a generalized set of parameters based on methods for similar esters and may require optimization. mdpi.comcdc.gov |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups: an ester, a ketone, and an alkene. libretexts.org
The carbonyl (C=O) stretching vibrations are typically the most intense peaks in the spectrum and are found in the 1670 to 1780 cm⁻¹ range. libretexts.org Because the molecule contains two distinct carbonyl groups (ketone and ester), two separate peaks can be anticipated. Saturated esters typically show a C=O absorption band around 1735 cm⁻¹, while saturated ketones absorb near 1715 cm⁻¹. libretexts.org The presence of conjugation, as in an enol form, can lower these frequencies. acs.org
The carbon-carbon double bond (C=C) of the isopropenyl group will exhibit a stretching vibration around 1640-1680 cm⁻¹. libretexts.org The vinylic =C-H bond will show a stretching absorption from 3020 to 3100 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The keto-enol tautomerism common in β-ketoesters can influence the spectrum, with the enol form showing bands for a conjugated C=O (around 1656-1660 cm⁻¹) and a conjugated C=C (around 1618-1624 cm⁻¹), in addition to a broad O-H stretch if intermolecular hydrogen bonding is absent. acs.orgroyalsocietypublishing.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | ~1735 |
| Ketone Carbonyl | C=O Stretch | ~1715 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Vinylic C-H | =C-H Stretch | 3020 - 3100 |
| Ester C-O | C-O Stretch | 1000 - 1300 |
| Alkane C-H | C-H Stretch | 2850 - 2960 |
| Data compiled from general spectroscopic tables and studies on related compounds. libretexts.orgacs.org |
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination (e.g., for crystalline derivatives)
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While this compound is a liquid, XRD is invaluable for elucidating the structure of its solid, crystalline derivatives. suniv.ac.in A common strategy involves the formation of metal complexes, such as metal acetylacetonate (B107027) (acac) complexes, which are often crystalline solids. azom.commagritek.com
In single-crystal XRD analysis, a crystal of the derivative is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. acs.org The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are measured. This diffraction pattern is directly related to the arrangement of atoms within the crystal's unit cell. suniv.ac.in
Computational analysis of the diffraction data allows for the determination of fundamental structural information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. researchgate.net
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell. researchgate.net
Atomic Coordinates: The precise x, y, and z positions of every atom in the molecule.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
This information provides an unambiguous confirmation of the molecular structure and reveals details about conformation and intermolecular interactions in the solid state. weizmann.ac.il For example, the analysis of metal acetylacetonate complexes by XRD has been used to determine their coordination geometry (e.g., octahedral, square planar) and the precise nature of the metal-ligand bonding. jeol.com
Future Research Directions and Emerging Areas for Prop 1 En 2 Yl 3 Oxobutanoate Chemistry
Exploration of Enantioselective Synthesis Pathways
The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While the synthesis of racemic prop-1-en-2-yl 3-oxobutanoate is established, the development of enantioselective pathways to access specific stereoisomers of its reaction products presents a significant opportunity.
Future research should focus on the asymmetric transformation of the prochiral centers within the molecule. The development of chiral catalysts for reactions involving the ketone or enol functionalities could lead to valuable chiral building blocks. For instance, asymmetric hydrogenation or transfer hydrogenation of the ketone would yield chiral β-hydroxy esters. Similarly, enantioselective additions to the enol double bond could establish new stereocenters. Drawing inspiration from developments in the enantioselective catalysis of related 1,3-dicarbonyl compounds, researchers could explore the use of chiral phase-transfer catalysts or metal complexes to control stereochemistry in alkylation or addition reactions. harvard.eduunimi.it A key challenge lies in achieving high levels of enantioselectivity, as demonstrated in studies on related substrates where achieving stereocontrol can be difficult. academie-sciences.fr The successful development of such pathways would unlock access to a new library of chiral synthons derived from this versatile starting material.
Development of Novel Catalytic Systems for Specific Transformations
The reactivity of this compound can be guided and enhanced through the development of new catalytic systems. Its structure is amenable to a wide array of transformations, and future research should aim to design catalysts that offer high selectivity and efficiency for specific chemical conversions.
One promising avenue is the use of transition metal catalysts. Palladium-catalyzed allylic alkylation, a powerful C-C bond-forming reaction, has been studied with related 1,3-dioxo compounds. academie-sciences.fr Future work could adapt these systems for this compound, potentially leading to novel polyfunctional molecules. Furthermore, rhodium(II) catalysts have been effectively used for tandem oxonium ylide formation and sigmatropic rearrangements in similar α-diazo-β-ketoesters, suggesting a potential pathway for complex heterocyclic synthesis starting from a derivative of this compound. acs.orgacs.org Organocatalysis also presents a fertile ground for innovation. atamanchemicals.com For example, new hydrogen-bond-donor catalysts could facilitate enantioselective additions or cyclizations. harvard.edu The table below summarizes potential catalytic transformations and the types of catalysts that could be explored.
| Catalytic Transformation | Potential Catalyst Class | Desired Outcome | Related Research Finding |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Enantiopure β-hydroxy esters | General principle of asymmetric catalysis |
| Allylic Alkylation | Palladium Complexes | Selective C-C bond formation | Use of Pd complexes with 1,3-dioxo compounds. academie-sciences.fr |
| Cyclization/Rearrangement | Rhodium(II) or Copper(II) Catalysts | Complex heterocyclic structures | Rh(II)-catalyzed rearrangements of β-ketoesters. acs.orgnih.gov |
| Michael Addition | Chiral Organocatalysts (e.g., Amines) | Stereocontrolled conjugate addition | Organocatalysis for asymmetric synthesis. atamanchemicals.com |
Integration into Green Chemistry and Sustainable Synthesis Protocols
The principles of green chemistry—promoting waste reduction, energy efficiency, and the use of renewable resources—are increasingly guiding synthetic chemistry. oecd-ilibrary.org this compound can be a focal point for developing more sustainable chemical processes.
Future research should investigate its synthesis and application under green conditions. This includes exploring its production from bio-based feedstocks, which aligns with the goal of using renewable resources. oecd-ilibrary.org The development of solvent-free reaction conditions, such as grinding techniques or the use of deep eutectic solvents, could significantly reduce environmental impact. ekb.egresearchgate.net Furthermore, employing energy-efficient activation methods like ultrasound could lead to faster reactions and higher yields, as seen in the synthesis of other bioactive molecules. mdpi.com Continuous-flow synthesis, which offers improved safety, efficiency, and scalability, is another promising area. A study on the related compound isopropenyl acetate (B1210297) demonstrated successful application in a continuous-flow system, suggesting a viable path for this compound. acs.org
| Green Chemistry Approach | Application to this compound | Potential Benefit |
| Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduced reliance on fossil fuels. oecd-ilibrary.org |
| Alternative Solvents | Use of deep eutectic solvents or water. | Reduced use of volatile organic compounds. ekb.eg |
| Energy Efficiency | Ultrasound-assisted or microwave-assisted reactions. | Faster reaction times and lower energy consumption. mdpi.com |
| Process Intensification | Development of continuous-flow synthesis methods. | Improved safety, scalability, and resource efficiency. acs.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The reactivity of this compound makes it an attractive candidate for applications in materials science. Its ability to participate in polymerization and to be incorporated into larger molecular architectures opens doors for the creation of new functional materials.
A significant area for future research is its use as a monomer or cross-linking agent in polymer synthesis. The enol ester functionality is susceptible to polymerization, potentially leading to specialty polymers with pendant acetoacetate (B1235776) groups. These groups can serve as handles for further modification or as ligands for creating metal-coordination polymers. Research on the related allyl acetoacetate has shown its utility in creating specialty polymers and resins. atamanchemicals.com This precedent strongly suggests that this compound could be used to develop novel coatings, adhesives, or biodegradable plastics. atamanchemicals.comoecd-ilibrary.org The interface between its organic chemistry and materials science could also lead to the development of new stimuli-responsive materials, where changes in the chemical environment could trigger a physical or chemical change in a polymer matrix incorporating this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
